(4-Chloro-1,3-benzodioxol-5-yl)boronic acid
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Overview
Description
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 4-chloro-1,3-benzodioxole moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
This compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules.
Pharmacokinetics
Boronic acids, in general, are known for their good bioavailability and stability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, potentially altering their structure and function .
Action Environment
The action of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid, like other boronic acids, is influenced by various environmental factors. The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-1,3-benzodioxole using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions typical of boronic acids, such as oxidation to form phenols and esterification to form boronate esters.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Esterification: Alcohols or diols in the presence of dehydrating agents like molecular sieves.
Major Products:
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenols: Formed via oxidation.
Boronate Esters: Formed via esterification.
Scientific Research Applications
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it is used to create biologically active molecules, including kinase inhibitors and other therapeutic agents . Additionally, it is employed in the development of functional materials for electronic and optical applications .
Comparison with Similar Compounds
- (4-Fluoro-1,3-benzodioxol-5-yl)boronic acid
- (4-Methyl-1,3-benzodioxol-5-yl)boronic acid
- (4-Bromo-1,3-benzodioxol-5-yl)boronic acid
Comparison: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid is unique due to the presence of the chloro substituent, which can influence the electronic properties and reactivity of the compound. Compared to its fluoro, methyl, and bromo analogs, the chloro derivative may exhibit different reactivity patterns in cross-coupling reactions and other transformations, making it a valuable tool in the synthesis of diverse organic molecules .
Properties
IUPAC Name |
(4-chloro-1,3-benzodioxol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,10-11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYXAXODQACACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)OCO2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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